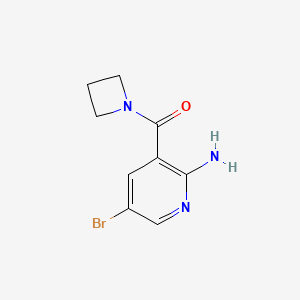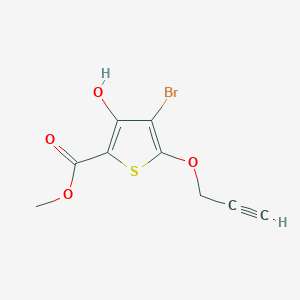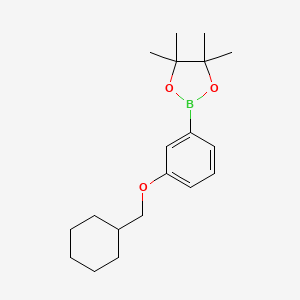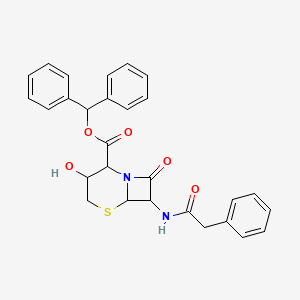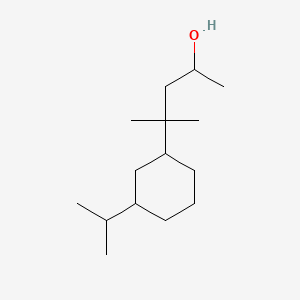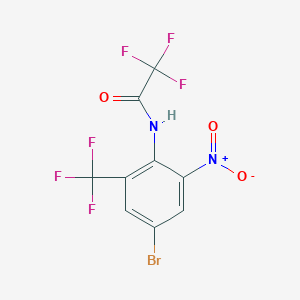
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is a complex organic compound with the molecular formula C(_9)H(_3)BrF(_6)N(_2)O(_3). This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide typically involves multiple steps:
Acetylation: The trifluoroacetanilide moiety is introduced by reacting the nitrated intermediate with trifluoroacetic anhydride in the presence of a base like pyridine.
Bromination: The bromine atom is introduced through bromination of the intermediate compound using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The trifluoroacetanilide group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Reduction: 4-Bromo-2-amino-6-(trifluoromethyl)trifluoroacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.
Aplicaciones Científicas De Investigación
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in studies involving enzyme inhibition and protein binding due to its functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Employed in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide depends on its application. In biological systems, it may act by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Protein Binding: The nitro and trifluoromethyl groups can interact with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitro-6-(trifluoromethyl)aniline: Similar structure but lacks the trifluoroacetanilide group.
2-Bromo-6-nitro-4-(trifluoromethyl)aniline: Another isomer with different positioning of functional groups.
4-Bromo-2-(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a nitro group.
Uniqueness
4-Bromo-2-nitro-6-(trifluoromethyl)trifluoroacetanilide is unique due to the presence of both nitro and trifluoroacetanilide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it valuable for specific research applications.
Propiedades
IUPAC Name |
N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-3-1-4(8(11,12)13)6(5(2-3)18(20)21)17-7(19)9(14,15)16/h1-2H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGADRZNKGETOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)NC(=O)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

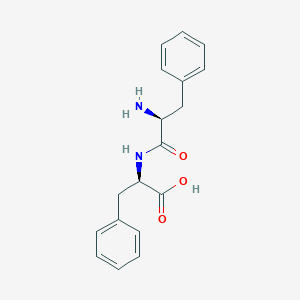
![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
